1-[(2-Hydroxyphenyl)methylideneamino]-3-naphthalen-1-ylthiourea
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Overview
Description
1-[(2-Hydroxyphenyl)methylideneamino]-3-naphthalen-1-ylthiourea is a compound that belongs to the class of Schiff bases Schiff bases are compounds typically formed by the condensation of primary amines with carbonyl compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-Hydroxyphenyl)methylideneamino]-3-naphthalen-1-ylthiourea typically involves the condensation reaction between 2-hydroxybenzaldehyde and 3-naphthylthiourea. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then isolated by filtration and recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[(2-Hydroxyphenyl)methylideneamino]-3-naphthalen-1-ylthiourea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the Schiff base back to the corresponding amine and aldehyde.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiourea moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as halides or amines can be used in substitution reactions under mild conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amine and aldehyde.
Substitution: Various substituted thiourea derivatives.
Scientific Research Applications
1-[(2-Hydroxyphenyl)methylideneamino]-3-naphthalen-1-ylthiourea has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-[(2-Hydroxyphenyl)methylideneamino]-3-naphthalen-1-ylthiourea involves its interaction with biological targets such as enzymes or receptors. The compound can form coordination complexes with metal ions, which can then interact with biological molecules. The Schiff base moiety allows for the formation of hydrogen bonds and other non-covalent interactions, facilitating its binding to molecular targets .
Comparison with Similar Compounds
Similar Compounds
2-[(2-Hydroxyphenyl)methylideneamino]benzenesulfonic acid: Another Schiff base with similar structural features but different functional groups.
1,3-Bis(5-bromo-2-hydroxyphenyl-methylideneamino)guanidine hydrochloride: A Schiff base with a guanidine moiety and bromine substituents.
Uniqueness
1-[(2-Hydroxyphenyl)methylideneamino]-3-naphthalen-1-ylthiourea is unique due to the presence of both a naphthyl group and a thiourea moiety, which confer distinct chemical and biological properties. Its ability to form stable metal complexes and its potential biological activity make it a valuable compound for various applications .
Properties
CAS No. |
6964-81-4 |
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Molecular Formula |
C18H15N3OS |
Molecular Weight |
321.4 g/mol |
IUPAC Name |
1-[(2-hydroxyphenyl)methylideneamino]-3-naphthalen-1-ylthiourea |
InChI |
InChI=1S/C18H15N3OS/c22-17-11-4-2-7-14(17)12-19-21-18(23)20-16-10-5-8-13-6-1-3-9-15(13)16/h1-12,22H,(H2,20,21,23) |
InChI Key |
BLJLSRNKCIGNKU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=S)NN=CC3=CC=CC=C3O |
Origin of Product |
United States |
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